molecular formula C14H15NO2 B6367517 2-(4-Ethoxy-2-methylphenyl)pyridin-3-ol CAS No. 1261931-98-9

2-(4-Ethoxy-2-methylphenyl)pyridin-3-ol

Cat. No.: B6367517
CAS No.: 1261931-98-9
M. Wt: 229.27 g/mol
InChI Key: MTESVZRFQCEJNY-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-2-methylphenyl)pyridin-3-ol is an organic compound with the molecular formula C14H15NO2. It is a derivative of pyridine and phenol, characterized by the presence of an ethoxy group and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2-methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of various substituted pyridines.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic hydroxyl group can yield quinones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

2-(4-Ethoxy-2-methylphenyl)pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)pyridin-3-ol
  • 2-(4-Methylphenyl)pyridin-3-ol
  • 2-(4-Ethylphenyl)pyridin-3-ol

Uniqueness

2-(4-Ethoxy-2-methylphenyl)pyridin-3-ol is unique due to the presence of both an ethoxy group and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(4-ethoxy-2-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-11-6-7-12(10(2)9-11)14-13(16)5-4-8-15-14/h4-9,16H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTESVZRFQCEJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=CC=N2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682929
Record name 2-(4-Ethoxy-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-98-9
Record name 2-(4-Ethoxy-2-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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